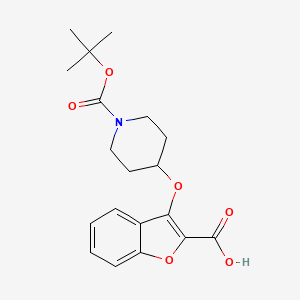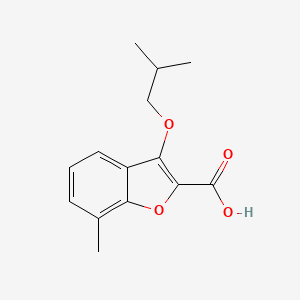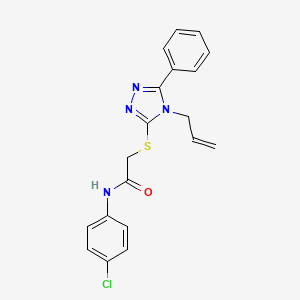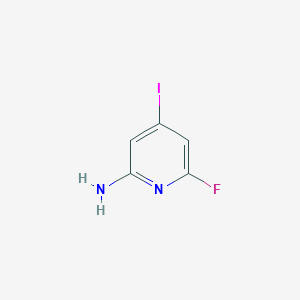
6-Fluoro-4-iodopyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-4-iodopyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H4FIN2 It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 6 are replaced by iodine and fluorine atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-iodopyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring. For example, 2-amino-3-fluoro-4-iodopyridine can be synthesized by reacting 2-amino-3-iodopyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimizing reaction conditions to achieve high yields and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-4-iodopyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols, amines, or alkoxides, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the halogen atoms.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like thiols, amines, or alkoxides in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium phosphate) in solvents like tetrahydrofuran are typical conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioethers, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
6-Fluoro-4-iodopyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Fluoro-4-iodopyridin-2-amine depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of fluorine and iodine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Fluoro-5-iodopyridin-2-amine
- 4-Fluoro-5-iodopyridin-2-amine
- 2-Amino-3-fluoro-4-iodopyridine
Uniqueness
6-Fluoro-4-iodopyridin-2-amine is unique due to the specific positioning of the fluorine and iodine atoms on the pyridine ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to other fluorinated or iodinated pyridine derivatives.
Propriétés
Formule moléculaire |
C5H4FIN2 |
|---|---|
Poids moléculaire |
238.00 g/mol |
Nom IUPAC |
6-fluoro-4-iodopyridin-2-amine |
InChI |
InChI=1S/C5H4FIN2/c6-4-1-3(7)2-5(8)9-4/h1-2H,(H2,8,9) |
Clé InChI |
YPQYTRJQSRYHPR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1N)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromo-5-methoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B11781700.png)



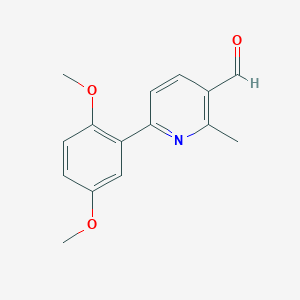
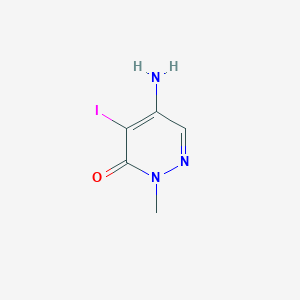
![2-(3-Bromophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole](/img/structure/B11781754.png)
![(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B11781763.png)
![3,6-Dichloro-N-(4'-chloro-[1,1'-biphenyl]-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B11781769.png)
